molecular formula C15H13ClO4 B6406623 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-78-9

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6406623
CAS No.: 1261927-78-9
M. Wt: 292.71 g/mol
InChI Key: FRIRWRIBBXCIOD-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups and a chloro substituent on the benzene ring

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-13(16)12(8-10)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRWRIBBXCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691029
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-78-9
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-methoxyphenol and 2-methoxybenzoic acid.

    Esterification: The first step involves the esterification of 2-chloro-5-methoxyphenol with 2-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro substituent.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biological processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 2-Chloro-4-methoxybenzoic acid

Uniqueness

4-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which confer distinct chemical and biological properties

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